Torin 1

描述

托瑞宁1是一种有效的、选择性的ATP竞争性抑制剂,作用于雷帕霉素靶蛋白(mTOR)激酶。 它以抑制mTOR复合物1 (mTORC1)和mTOR复合物2 (mTORC2)的能力而闻名,这两种复合物对细胞生长、增殖和存活至关重要 。 托瑞宁1在各种科学研究领域显示出巨大潜力,包括癌症治疗、抗衰老和抗炎研究 .

准备方法

合成路线和反应条件

关键步骤包括喹啉和苯并萘啶酮部分的形成,然后偶联形成最终化合物 。 反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 .

工业生产方法

托瑞宁1的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件,以最大限度地提高产率并减少杂质。 先进技术,如高效液相色谱 (HPLC),用于确保最终产品的纯度 .

化学反应分析

反应类型

托瑞宁1经历各种化学反应,包括:

氧化: 在特定条件下,托瑞宁1可以被氧化形成氧化衍生物。

还原: 还原反应可以改变托瑞宁1中的官能团,导致不同的衍生物。

常用的试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。 反应条件,如温度和pH值,被仔细控制以获得所需的产物 .

主要形成的产物

这些反应形成的主要产物包括托瑞宁1的各种衍生物,它们可能具有不同的生物活性性质。

科学研究应用

Cancer Research

Torin 1 has emerged as a promising candidate in cancer therapy due to its ability to inhibit mTOR signaling pathways that are often dysregulated in tumors.

- Mechanism of Action : this compound acts as an ATP-competitive inhibitor of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), with IC50 values ranging from 2 to 10 nM . This dual inhibition is crucial for effectively suppressing tumor growth and inducing apoptosis in cancer cells.

- Case Study: Colon Cancer : A study demonstrated that this compound selectively targets human colon cancer stem-like cells, inhibiting their growth, motility, invasion, and survival in vitro. Furthermore, it suppressed tumor growth in vivo, indicating its potential as a therapeutic agent against colon cancer .

- Impact on Cell Cycle : Research has shown that low concentrations of this compound can reduce levels of the mitotic inhibitor Wee1, thereby advancing mitotic commitment in human cell lines. This suggests that this compound may enhance the efficacy of other anti-cancer treatments by promoting cell cycle progression in cancerous cells .

Neurodegenerative Diseases

This compound is being investigated for its role in neurodegenerative conditions through its effects on autophagy and lysosomal biogenesis.

- Autophagy Induction : this compound is widely used in autophagy research due to its ability to induce autophagy independently of mTORC1 inhibition. It has been shown to alleviate impairment in lysosomal biogenesis and autophagy linked to specific genetic disorders like Thiel-Behnke corneal dystrophy .

- Metabolic Studies : A study employing untargeted metabolomics identified significant metabolic changes in mouse embryonic fibroblast cells exposed to this compound. This research highlighted alterations in 67 metabolites, providing insights into the metabolic pathways influenced by mTOR inhibition .

Inflammation Modulation

This compound exhibits anti-inflammatory properties by modulating key signaling pathways.

- Study on Colitis : In a dextran sulfate sodium-induced colitis model, this compound significantly reduced clinical scores and mortality rates by decreasing the infiltration of immune cells and pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in colon tissues. This suggests its potential use in treating inflammatory bowel diseases .

Metabolic Disorders

The compound's role in metabolic regulation is gaining attention.

- Insulin Sensitivity : Research indicates that inhibition of mTOR by this compound can enhance insulin sensitivity and glucose metabolism in various models, making it a candidate for studying metabolic syndromes .

Data Tables

作用机制

托瑞宁1通过抑制mTOR激酶发挥作用,mTOR激酶是细胞生长、增殖和存活的关键调节剂。 通过抑制mTORC1和mTORC2,托瑞宁1有效地阻断下游靶点的磷酸化,导致细胞生长和增殖减少 。 这种抑制还会诱导自噬,自噬是一个模拟细胞饥饿并促进细胞在压力条件下存活的过程 .

相似化合物的比较

类似化合物

雷帕霉素: 一种众所周知的mTOR抑制剂,主要靶向mTORC1。

托瑞宁2: 托瑞宁1的更有效的衍生物,对mTORC1和mTORC2具有类似的抑制效果。

AZD8055: 另一种ATP竞争性mTOR抑制剂,具有类似的性质.

托瑞宁1的独特性

托瑞宁1的独特性在于它能够抑制mTORC1和mTORC2,与主要靶向mTORC1的雷帕霉素相比,它是一种更全面的抑制剂 。 这种双重抑制使托瑞宁1在科学研究中具有更广泛的应用,特别是在涉及癌症、衰老和炎症的研究中 .

生物活性

Torin 1 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival. Its biological activity has been extensively studied across various cellular contexts, revealing insights into its mechanisms of action, effects on cellular metabolism, and potential therapeutic applications.

This compound functions primarily by inhibiting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). Unlike rapamycin, which selectively inhibits mTORC1, this compound provides a more comprehensive blockade of mTOR signaling pathways. This dual inhibition leads to significant downstream effects on cell cycle regulation and metabolic processes.

- Inhibition of Cell Cycle Progression : Studies have demonstrated that this compound reduces levels of the mitotic inhibitor Wee1, thereby advancing mitotic commitment in cells. This was observed in both yeast models and human cell lines (e.g., HeLa cells), where treatment resulted in decreased Wee1 levels and accelerated entry into mitosis .

- Impact on Autophagy : this compound is widely recognized for its role in autophagy induction. By inhibiting mTORC1, it promotes autophagic processes, which are crucial for cellular homeostasis and response to stress .

Metabolic Effects

Recent research has highlighted the metabolic fingerprint associated with this compound exposure. A study utilizing liquid chromatography-high-resolution mass spectrometry identified 67 metabolites that were significantly altered following treatment with this compound in mouse embryonic fibroblast (MEF) cells. These changes reflect profound shifts in cellular metabolism that can influence energy production and biosynthetic pathways .

Table: Summary of Key Findings on this compound

Implications for Cancer Therapy

The inhibition of mTOR pathways by this compound has significant implications for cancer therapy. By blocking mTOR signaling, this compound can suppress tumor growth and overcome resistance mechanisms associated with conventional therapies. For instance, studies have shown that it effectively suppresses phosphorylation of key substrates involved in cell proliferation and survival, such as AKT and PRAS40 .

属性

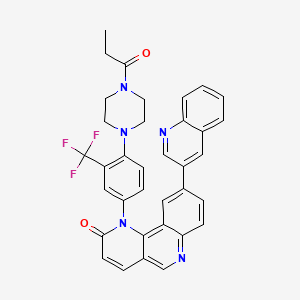

IUPAC Name |

1-[4-(4-propanoylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H28F3N5O2/c1-2-32(44)42-15-13-41(14-16-42)31-11-9-26(19-28(31)35(36,37)38)43-33(45)12-8-24-20-40-30-10-7-22(18-27(30)34(24)43)25-17-23-5-3-4-6-29(23)39-21-25/h3-12,17-21H,2,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCRNFFTGXBONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C(=O)C=CC4=CN=C5C=CC(=CC5=C43)C6=CC7=CC=CC=C7N=C6)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H28F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678621 | |

| Record name | Torin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222998-36-8 | |

| Record name | Torin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。